[5-(Iodomethyl)oxolan-3-yl]methanol
Description
[5-(Iodomethyl)oxolan-3-yl]methanol (C₆H₁₁IO₂; molecular weight 242.06 g/mol) is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted with iodomethyl (-CH₂I) and hydroxymethyl (-CH₂OH) groups at the 5- and 3-positions, respectively . This compound is cataloged as a building block in organic synthesis, with applications in pharmaceutical and materials chemistry . Its iodine atom enhances reactivity for halogen bonding and nucleophilic substitution, while the hydroxymethyl group provides a site for further functionalization (e.g., oxidation, esterification) .
Properties
IUPAC Name |
[5-(iodomethyl)oxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c7-2-6-1-5(3-8)4-9-6/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCYZOFWQOLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CI)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Iodomethyl)oxolan-3-yl]methanol typically involves the iodination of a precursor compound. One common method is the reaction of tetrahydrofuran-3-ylmethanol with iodomethane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Iodomethyl)oxolan-3-yl]methanol can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: The iodomethyl group can be substituted with other nucleophiles such as amines , thiols , or cyanides .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [5-(Iodomethyl)oxolan-3-yl]methanol is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways . It is also employed in the synthesis of biologically active molecules .
Medicine: pharmaceutical agents . It is used in the synthesis of drug candidates and as a starting material for the preparation of radiolabeled compounds for imaging studies .
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals . It is also employed in the manufacture of agrochemicals and flavors .
Mechanism of Action
The mechanism of action of [5-(Iodomethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations and biological assays .
Comparison with Similar Compounds
(3-Methylisoxazol-5-yl)methanol
- Structure: Isoxazole ring with methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups (C₅H₇NO₂; molecular weight 127.19 g/mol) .
- Key Differences: Ring System: Isoxazole (aromatic, nitrogen-oxygen heterocycle) vs. oxolane (non-aromatic, oxygen-only ring). Substituents: Methyl group instead of iodomethyl. Reactivity: Lacks iodine for halogen bonding or substitution but retains hydroxymethyl for derivatization.
- Applications : Used in biochemical reagent synthesis due to isoxazole’s bioactivity .
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol
- Structure: Isoxazole ring substituted with 2-fluorophenyl and hydroxymethyl groups (C₁₀H₈FNO₂; molecular weight 193.18 g/mol) .
- Key Differences: Substituents: Fluorophenyl group introduces aromaticity and fluorine’s electronegativity, contrasting with iodine’s polarizability. Pharmacological Potential: Fluorine enhances metabolic stability in drug candidates, unlike iodine’s role in radiopharmaceuticals or heavy atom effects .
5-[Methyl(oxolan-3-yl)amino]furan-2-carbaldehyde
- Structure: Furan carbaldehyde linked to an oxolan-3-ylamino group (C₉H₁₃NO₃; molecular weight 183.20 g/mol) .
- Key Differences :
(3S,5R)-5-(Iodomethyl)-5-phenyl-dihydrofuran-2(3H)-one
- Structure : Iodomethyl-substituted γ-lactone with phenyl and allyl groups (C₁₄H₁₅IO₂; molecular weight 342.17 g/mol) .
- Key Differences: Ring System: Lactone (ester-containing ring) vs. non-ester oxolane. Complexity: Additional phenyl and allyl substituents enhance steric bulk, affecting solubility and synthetic utility .
Comparative Analysis Table
Research Findings and Implications
- Reactivity: The iodine in this compound enables unique pathways (e.g., Suzuki coupling, radio-labeling) unavailable to non-halogenated analogs .
- Stability : Iodine’s susceptibility to photodegradation may limit storage conditions compared to fluorine-containing analogs .
- Cost and Availability : Priced at €645/50mg, the compound is a premium building block, reflecting specialized synthetic demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
